molecular formula C22H17N3O2 B5631614 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B5631614
M. Wt: 355.4 g/mol
InChI Key: QQKMSPYKKLVAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazinone derivative characterized by a naphthalen-2-yl substituent at the 3-position of the pyridazinone ring and an N-phenylacetamide moiety. The compound’s molecular formula is C26H25N3O2, with a molecular weight of 411.5 g/mol, as listed in a screening database (ID: Y041-4964) .

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-21(23-19-8-2-1-3-9-19)15-25-22(27)13-12-20(24-25)18-11-10-16-6-4-5-7-17(16)14-18/h1-14H,15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMSPYKKLVAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene derivative, followed by the introduction of the pyridazine ring through cyclization reactions. The final step involves the acylation of the pyridazine derivative with phenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and continuous flow reactors to ensure consistent quality and quantity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration can be done using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The naphthalene and pyridazine rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key structural analogs differ in substituents on the pyridazinone ring, the acetamide side chain, or aromatic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Target Compound (Y041-4964) C26H25N3O2 411.5 Naphthalen-2-yl, N-phenylacetamide Not specified (likely SNAr*)
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide (Y041-4953) C20H26ClN3O2 375.9 2-Chlorophenyl, branched alkyl acetamide Not specified
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a) C17H15N3O4S 365.4 Benzyloxy, benzenesulfonamide Nucleophilic substitution (K2CO3, DMF)
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide C19H16FN3O3 353.3 2-Fluoro-4-methoxyphenyl Not specified
6a (Triazole-naphthalene derivative) C21H18N5O4 404.3 Naphthalen-1-yloxy, triazole, nitro Click chemistry (Cu(OAc)2)

*SNAr: Nucleophilic Aromatic Substitution

Key Differences and Implications

Core Heterocycle: The target compound features a pyridazinone ring, whereas analogs like 6a () incorporate a triazole ring. Triazoles often enhance metabolic stability and metal-binding capacity, while pyridazinones are associated with hydrogen-bonding interactions due to the carbonyl group .

Aromatic Substituents :

  • The naphthalen-2-yl group in the target compound may improve lipophilicity and π-π stacking compared to 5a (benzyloxy-sulfonamide) or Y041-4953 (2-chlorophenyl). However, bulkier substituents (e.g., naphthalene vs. phenyl) could reduce solubility .

Acetamide Side Chain :

  • The N-phenyl group in the target compound contrasts with the branched alkyl chain in Y041-4953 and the sulfonamide in 5a . Phenyl groups may enhance aromatic interactions in biological targets, while alkyl chains could improve membrane permeability .

Electron-Withdrawing Groups :

  • Fluoro and nitro substituents (e.g., 6b-c in , fluoro-methoxy in ) influence electronic properties. For instance, the nitro group in 6b red-shifts the C=O IR stretch to 1682 cm⁻¹ vs. 1671 cm⁻¹ in 6a , indicating increased electron withdrawal .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s acetamide C=O stretch is expected near 1670–1680 cm⁻¹, consistent with analogs like 6a-c .
  • NMR Trends : In 6b , the –OCH2 protons resonate at δ 5.48 ppm, while aromatic protons in naphthalene derivatives appear between δ 7.20–8.40 ppm, similar to the target compound’s expected shifts .

Biological Activity

2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H17N3O2C_{22}H_{17}N_{3}O_{2} and a molecular weight of approximately 355.39 g/mol. Its structure includes a naphthalene moiety and a pyridazine ring, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H17N3O2
Molecular Weight355.39 g/mol
LogP4.0206
Polar Surface Area51.425 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Potential

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties, primarily through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression associated with tumor progression. For example, a study highlighted the inhibitory potency of related compounds against HDAC1 and HDAC2, suggesting that 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide may also possess similar activities .

The proposed mechanism involves the interaction of the compound with the enzyme's active site, leading to the modulation of histone acetylation levels, which in turn affects gene expression related to cell cycle regulation and apoptosis. The specificity towards HDAC isoforms is critical; compounds with higher selectivity for HDAC1 over HDAC3 have been shown to reduce side effects associated with broader-spectrum inhibitors .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For instance, compounds structurally similar to 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide demonstrated IC50 values ranging from nanomolar to micromolar concentrations against different tumor types .

Study on Antitumor Activity

A notable study investigated a series of naphthalene-based derivatives for their antitumor activity. The results indicated that modifications at the naphthalene and pyridazine positions significantly influenced their cytotoxic effects on cancer cells. The most potent derivatives exhibited IC50 values below 100 nM in various assays, underscoring the importance of structural optimization in enhancing biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary assessments suggest favorable ADME profiles for similar compounds, indicating potential for further development into therapeutic agents . However, detailed toxicity studies remain necessary to evaluate safety profiles.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide, and how do reaction conditions influence yield?

The synthesis of pyridazinone-acetamide derivatives typically involves multi-step protocols. A common approach includes:

  • Substitution reactions : Alkaline conditions (e.g., KOH/ethanol) for nucleophilic substitution to attach the naphthalene moiety to the pyridazinone core .
  • Condensation reactions : Use of condensing agents like DCC (dicyclohexylcarbodiimide) to couple intermediates with acetamide groups. For example, coupling 6-oxopyridazin-1(6H)-yl intermediates with N-phenylacetamide under reflux in ethanol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating pure products. Yields range from 39% to 70%, depending on steric hindrance and solvent polarity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include the pyridazinone carbonyl (δ ~165–170 ppm in ¹³C NMR) and the naphthyl aromatic protons (δ ~7.2–8.5 ppm in ¹H NMR). The acetamide NH proton appears as a singlet near δ 10.5 ppm .
  • IR spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C₂₂H₁₈N₃O₂ at 356.1399) .

Q. What solubility and stability challenges are associated with this compound, and how can they be mitigated?

  • Solubility : Limited solubility in polar solvents (e.g., water) due to the hydrophobic naphthyl group. Use DMSO or DMF for in vitro assays, with sonication to enhance dissolution .
  • Stability : Susceptibility to hydrolysis at high pH. Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent effects : Use COSMO-RS simulations to select solvents that stabilize intermediates, improving yields in condensation steps .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

  • Assay standardization : Control variables like cell line passage number, incubation time, and DMSO concentration (<0.1% v/v).
  • Metabolic interference : Pre-screen for off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
  • Data normalization : Use Z-factor analysis to validate assay robustness and minimize false positives .

Q. What strategies are effective for derivatizing the pyridazinone core to enhance bioactivity?

  • Click chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve binding affinity. For example, attach morpholino groups to the acetamide chain .
  • Halogenation : Substitute the naphthyl group with bromine or fluorine to modulate electronic properties and enhance metabolic stability .

Q. How can intramolecular cyclization side reactions be minimized during synthesis?

  • Temperature control : Maintain reactions below 50°C during condensation steps to prevent unwanted ring formation .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to block reactive amines, followed by deprotection with TFA .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
SubstitutionKOH, ethanol, 70°C65
CondensationDCC, CH₂Cl₂, RT58
PurificationSilica gel, hexane/EA (3:1)70

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 10.5 (s, 1H)Acetamide NH
¹³C NMRδ 170.2Pyridazinone C=O
IR1685 cm⁻¹Amide C=O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.